molecular formula C9H9Cl2N3OS B2391162 2-(2,4-Dichlorobenzoyl)-N-methylhydrazinecarbothioamide CAS No. 266312-56-5

2-(2,4-Dichlorobenzoyl)-N-methylhydrazinecarbothioamide

Cat. No.: B2391162
CAS No.: 266312-56-5
M. Wt: 278.15
InChI Key: CTMFVCZCHPSVBI-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorobenzoyl)-N-methylhydrazinecarbothioamide is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of dichlorobenzoyl and methylhydrazinecarbothioamide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorobenzoyl)-N-methylhydrazinecarbothioamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with N-methylhydrazinecarbothioamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorobenzoyl)-N-methylhydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dichlorobenzoyl)-N-methylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorobenzoyl)-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoyl chloride: A related compound used in similar synthetic applications.

    N-methylhydrazinecarbothioamide: Shares structural similarities and reactivity with the target compound.

Uniqueness

2-(2,4-Dichlorobenzoyl)-N-methylhydrazinecarbothioamide is unique due to the combination of dichlorobenzoyl and methylhydrazinecarbothioamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[(2,4-dichlorobenzoyl)amino]-3-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3OS/c1-12-9(16)14-13-8(15)6-3-2-5(10)4-7(6)11/h2-4H,1H3,(H,13,15)(H2,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMFVCZCHPSVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266312-56-5
Record name 2-(2,4-DICHLOROBENZOYL)-N-METHYLHYDRAZINECARBOTHIOAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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